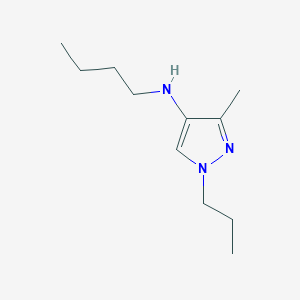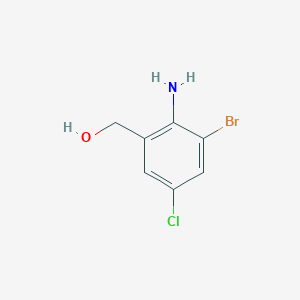
2-Bromo-6-chloro-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 2-Bromo-6-chloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses palladium as a catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Analyse Des Réactions Chimiques
2-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-Bromo-6-chloro-4-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the synthesis of novel pyridine derivatives that can act as chiral dopants for liquid crystals.
Biological Studies: Its derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-4-methylpyridin-3-amine and its derivatives involves the inhibition of specific enzymes and pathways. For example, its derivatives can inhibit p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This inhibition can modulate the release of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Comparaison Avec Des Composés Similaires
2-Bromo-6-chloro-4-methylpyridin-3-amine can be compared with similar compounds such as:
2-Amino-3-bromo-6-methylpyridine: This compound has a similar structure but lacks the chlorine atom.
2-Bromo-4-chloro-6-fluoroaniline: This compound is used in the synthesis of bradykinin1 antagonists, which are potential therapeutic agents for pain and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
2-bromo-6-chloro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(8)10-6(7)5(3)9/h2H,9H2,1H3 |
Clé InChI |
VNHSZPSODLJUSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)



